molecular formula C18H27NO2 B1615529 Pentapiperide CAS No. 7009-54-3

Pentapiperide

Cat. No.: B1615529
CAS No.: 7009-54-3
M. Wt: 289.4 g/mol
InChI Key: UKQYEYCQIQBHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentapiperide is an anticholinergic drug with antisecretory and antimotility activity on the upper gastrointestinal tract. It was used as adjunctive therapy for relieving the symptoms of peptic ulcer. This compound methylsulfate has approximately the same in vitro antispasmodic activity as atropine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentapiperide can be synthesized through a series of chemical reactions involving the esterification of benzeneacetic acid with 1-methyl-4-piperidyl. The reaction conditions typically involve the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (HPLC) methods .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Pentapiperide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Scientific Research Applications

Pentapiperide has several scientific research applications, including:

Mechanism of Action

Pentapiperide exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the gastrointestinal tract. This leads to a reduction in gastric secretions and motility, providing relief from peptic ulcer symptoms . The molecular targets involved include muscarinic receptors, and the pathways affected are those related to cholinergic signaling.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic drug with similar antispasmodic activity.

    Scopolamine: Used for its anticholinergic properties in treating motion sickness.

    Hyoscyamine: Similar in structure and function to atropine and used for gastrointestinal disorders.

Uniqueness

Pentapiperide is unique in its specific application for peptic ulcers and its particular pharmacokinetic properties, such as lower absorption from the gastrointestinal tract compared to tertiary amines like atropine .

Properties

CAS No.

7009-54-3

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-methyl-2-phenylpentanoate

InChI

InChI=1S/C18H27NO2/c1-4-14(2)17(15-8-6-5-7-9-15)18(20)21-16-10-12-19(3)13-11-16/h5-9,14,16-17H,4,10-13H2,1-3H3

InChI Key

UKQYEYCQIQBHBC-UHFFFAOYSA-N

SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OC2CCN(CC2)C

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OC2CCN(CC2)C

7009-54-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.